molecular formula C17H25FN2O2 B13162705 Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13162705
M. Wt: 308.4 g/mol
InChI Key: ZHTYDQQOUGNNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview tert-Butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate is a high-purity chemical building block offered for research and development purposes. This compound features a piperidine core that is functionalized with both a tert-butoxycarbonyl (Boc) protecting group and a 3-amino group, and is further substituted with a 5-fluoro-2-methylphenyl ring. Its molecular formula is C 17 H 25 FN 2 O 2 and it has a molecular weight of 308.39 g/mol . It is identified by CAS Number 1354958-13-6 . Research Applications and Value This compound serves as a versatile key intermediate or building block in organic and medicinal chemistry. The Boc-protected piperidine scaffold is a privileged structure in drug discovery, frequently found in molecules with biological activity . The presence of the aromatic ring and multiple functional groups makes it a valuable template for the synthesis of more complex molecules. Its primary research value lies in its use for constructing novel heterocyclic compounds , which are crucial for developing diverse chemical libraries in diversity-oriented synthesis (DOS) . Furthermore, piperidine derivatives are extensively investigated as core structures in the development of potential pharmaceutical agents , with research applications spanning various therapeutic areas . The Boc group is particularly valuable in synthesis as it protects the amine functionality during reactions and can be readily removed under mild acidic conditions to generate the free piperidine amine for further derivatization. Handling and Safety This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-11-5-6-12(18)9-14(11)13-7-8-20(10-15(13)19)16(21)22-17(2,3)4/h5-6,9,13,15H,7-8,10,19H2,1-4H3

InChI Key

ZHTYDQQOUGNNIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Preparation of 4-(5-fluoro-2-methylphenyl)piperidine core:
    Starting from commercially available 2-methylphenyl derivatives, a halogenated intermediate (e.g., 5-fluoro-2-methylphenyl halide) reacts with a piperidine derivative bearing a suitable leaving group (e.g., a halogen or tosylate) via nucleophilic substitution.

  • Introduction of the Boc-protected amino group at position 3:
    The amino group is introduced through nucleophilic amination or reductive amination, often utilizing Boc anhydride (Boc2O) for protection. For example, the amino group at position 3 can be installed by reacting the intermediate with Boc anhydride in the presence of a base such as triethylamine in an inert solvent like dichloromethane (DCM).

Representative Reaction Conditions:

Step Reagents Solvent Temperature Duration Reference
Nucleophilic substitution Halogenated phenyl derivative + piperidine DCM Room temperature 12-24 hours
Boc protection Boc2O + base (TEA) DCM 0°C to room temp 4-8 hours

Cyclization from Piperidine Precursors

Another approach involves cyclization of aminoalkyl derivatives to form the piperidine ring with the desired substituents.

Methodology:

Example:

  • Reacting a Boc-protected amino alcohol with a suitable halide to form a Boc-protected piperidine ring, followed by fluorination at the aromatic ring via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Reaction Parameters:

Step Reagents Solvent Conditions Reference
Cyclization Aminoalkyl halide + base Ethanol Reflux

Fluorination Strategies

The fluorine atom at the 5-position of the aromatic ring can be introduced via electrophilic or nucleophilic fluorination.

Electrophilic Fluorination:

  • Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to selectively fluorinate the aromatic ring.

Nucleophilic Fluorination:

  • Employing potassium fluoride (KF) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) with phase transfer catalysts.

Reaction Conditions:

Method Reagents Solvent Temperature Yield Reference
Electrophilic fluorination Selectfluor DCM Room temperature High regioselectivity
Nucleophilic fluorination KF + phase transfer catalyst DMF Elevated temperature (~80°C) Moderate

Protection and Deprotection Protocols

  • Boc protection:
    Typically achieved with Boc2O in DCM or THF, in the presence of a base like triethylamine, at 0°C to room temperature.

  • Deprotection:
    Acidic conditions, such as trifluoroacetic acid (TFA) in DCM, are used to remove Boc groups when necessary.

Summary of the Most Effective Synthetic Route

Based on recent patents and research articles, the most efficient synthetic route involves:

  • Starting from commercially available 2-methylphenyl derivatives.
  • Performing nucleophilic aromatic substitution to attach the phenyl group.
  • Introducing the fluorine atom via electrophilic fluorination.
  • Constructing the piperidine ring through cyclization of aminoalkyl intermediates.
  • Protecting the amino group with Boc during multi-step synthesis.
  • Final functionalization to install the carbamate group at the piperidine nitrogen.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Yield References
Aromatic fluorination Electrophilic fluorination Selectfluor Room temp >85%
Nucleophilic substitution Halogenated phenyl + piperidine NaH, halide Reflux 70-80%
Ring cyclization Aminoalkyl derivatives Base, heat Reflux 65-75%
Boc protection Boc2O + TEA DCM 0°C to RT Quantitative

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorinated aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(5-fluoro-2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorinated aromatic ring and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Fluorine Position and Number

  • Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a): Features 3,4-difluoro substitution, enhancing electron-withdrawing effects and altering dipole moments compared to the target compound. Molecular weight: 313 g/mol (ESI-MS: [M + H]+) .
  • Tert-butyl 3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate (10c): A single 4-fluoro substituent reduces steric hindrance while maintaining moderate electron-withdrawing properties. Molecular weight: 295 g/mol .
  • Tert-butyl 3-amino-4-(4-chloro-3-fluorophenyl)piperidine-1-carboxylate: Incorporates a chloro group at the 4-position and fluorine at 3-position, increasing molecular weight (328.81 g/mol) and lipophilicity .

Methyl and Methoxy Substituents

  • Catalog price: $1,288/1 g .
  • Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate: The methoxy group enhances hydrogen-bonding capacity and solubility in polar environments. Priced at $1,288/1 g .
  • Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate: Dual methoxy groups further increase polarity (MW: 336.4 g/mol), though synthetic yields may decrease due to steric challenges .

Modifications to the Piperidine Scaffold

  • Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1): Replaces the phenyl ring with pyridinyl, introducing basic nitrogen atoms that alter coordination properties. Physical state: light yellow solid .
  • Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate : Incorporates fluorine and hydroxyl groups on the piperidine ring, increasing polarity (similarity index: 0.92 to target compound) .

Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects
Target Compound C₁₇H₂₃FN₂O₂ 294.36* 5-Fluoro, 2-methyl: Moderate steric hindrance, balanced lipophilicity
10a (3,4-difluorophenyl) C₁₆H₂₁F₂N₂O₂ 313 Enhanced electron withdrawal, higher dipole
10c (4-fluorophenyl) C₁₆H₂₁FN₂O₂ 295 Reduced steric bulk, improved solubility
3-methoxyphenyl analog C₁₇H₂₄N₂O₃ 304.3* Increased H-bonding, polar surface area

*Calculated based on molecular formula.

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